Hexaethylene glycol monophenyl ether

概要

説明

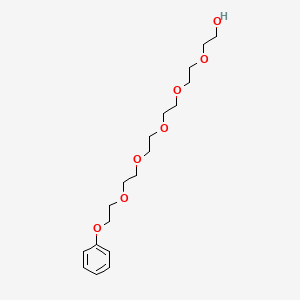

Hexaethylene glycol monophenyl ether is a chemical compound belonging to the class of glycol ethers. Glycol ethers are known for their excellent solvent properties and are widely used in various industrial applications. This compound, specifically, is characterized by its molecular formula C({20})H({34})O(_{7}) and is often utilized for its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: Hexaethylene glycol monophenyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S(_N)2 reaction . This method is generally preferred due to its efficiency and simplicity.

Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction between phenol and ethylene carbonate using Na-mordenite catalysts. This method is advantageous as it offers high selectivity and yield .

化学反応の分析

Types of Reactions: Hexaethylene glycol monophenyl ether undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents.

Reduction: Commonly performed using reducing agents like lithium aluminum hydride.

Substitution: This reaction can occur under acidic or basic conditions, leading to the formation of different products.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of phenols and alkyl halides.

科学的研究の応用

Solvent Applications

HEGME is widely recognized for its solvent properties, particularly in formulations requiring the dissolution of various compounds. Its miscibility with water and organic solvents makes it suitable for:

- Cosmetics and Personal Care Products : Used as a solvent in creams, lotions, and other formulations to enhance texture and stability .

- Industrial Applications : Employed in coatings, inks, and adhesives due to its ability to dissolve pigments and resins effectively .

Pharmaceutical Applications

In the pharmaceutical industry, HEGME serves multiple roles:

- Preservative : It acts as a preservative in vaccines and pharmaceuticals, helping to extend shelf life by preventing microbial growth .

- Drug Formulation : Utilized as a solvent for drug compounds, facilitating better absorption and bioavailability in formulations .

Biochemical Research

HEGME finds applications in various biochemical studies:

- Cell Culture : It is used in cell culture media to maintain osmotic balance and provide a conducive environment for cell growth .

- Nanotechnology : Involved in the synthesis of nanoparticles and drug delivery systems, enhancing the efficacy of therapeutic agents through improved solubility and stability .

Environmental Applications

The compound is also noted for its potential environmental applications:

- Biodegradable Solvent : As an eco-friendly solvent alternative, HEGME can be used in formulations aimed at reducing environmental impact .

- Agricultural Uses : Employed in pesticides and herbicides as a carrier solvent to enhance the effectiveness of active ingredients .

Case Study 1: Cosmetic Formulation

A study demonstrated the use of HEGME in formulating an anti-aging cream. The inclusion of HEGME improved the cream's texture and stability while providing moisturizing properties.

Case Study 2: Drug Delivery Systems

Research on HEGME's role in nanoparticle synthesis showed that it significantly enhanced the solubility of poorly water-soluble drugs, leading to improved therapeutic outcomes.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Cosmetics | Solvent for creams, lotions |

| Pharmaceuticals | Preservative in vaccines, drug formulation |

| Biochemical Research | Cell culture media, nanotechnology |

| Environmental Science | Biodegradable solvent for agricultural products |

作用機序

The mechanism by which hexaethylene glycol monophenyl ether exerts its effects involves its interaction with cellular membranes and proteins. It acts as a surfactant, disrupting the lipid bilayer and affecting membrane permeability. Additionally, its antimicrobial properties are attributed to its ability to uncouple oxidative phosphorylation from respiration in bacterial cells .

類似化合物との比較

Hexaethylene glycol monophenyl ether can be compared with other glycol ethers such as:

- Ethylene glycol monomethyl ether

- Ethylene glycol monoethyl ether

- Ethylene glycol monopropyl ether

- Ethylene glycol monobutyl ether

- Ethylene glycol monobenzyl ether

Uniqueness: this compound stands out due to its higher molecular weight and unique phenyl group, which imparts distinct chemical properties and applications compared to other glycol ethers .

生物活性

Hexaethylene glycol monophenyl ether (HEGMPE) is a compound that has garnered attention for its biological activity, particularly in the fields of microbiology and toxicology. This article provides a comprehensive overview of the biological properties, mechanisms of action, and potential applications of HEGMPE, supported by relevant research findings and data.

This compound is a clear, colorless liquid with a faint aromatic odor. It is characterized by its low water solubility and moderate viscosity. The compound is synthesized through the reaction of phenol and ethylene oxide under controlled conditions, resulting in a product that exhibits both preservative and antimicrobial properties.

Antimicrobial Activity

Broad-Spectrum Efficacy

HEGMPE has demonstrated broad-spectrum antimicrobial activity against various microorganisms, including Gram-positive and Gram-negative bacteria. Its effectiveness is particularly noted against strains such as Pseudomonas aeruginosa, even in the presence of serum. However, it shows reduced efficacy against certain other Gram-negative organisms like Proteus vulgaris .

Mechanism of Action

The antimicrobial action of HEGMPE is believed to involve disruption of microbial cell membranes, leading to cell lysis and death. This mechanism is consistent with other glycol ethers, which have been shown to affect membrane integrity and permeability .

Toxicological Profile

Toxicity Studies

Research indicates that HEGMPE can exhibit toxicity at high concentrations. Notably, exposure to this compound has been associated with hematological effects such as granulocytopenia and macrocytic anemia in occupational settings . Long-term exposure may also lead to reproductive toxicity, raising concerns about its use in consumer products.

In Vitro Studies

In vitro studies have highlighted the cytotoxic effects of HEGMPE on various human cell lines, including hepatocytes and cardiomyocytes. These studies suggest that while HEGMPE can be effective as an antimicrobial agent, it may pose risks at elevated concentrations .

Applications in Industry

Cosmetic and Pharmaceutical Use

HEGMPE is widely used as a preservative in cosmetics and pharmaceuticals. It is authorized for use in cosmetic formulations at concentrations up to 1% under European regulations . Its low allergy risk and skin tolerance make it suitable for topical applications.

Potential in Biocides

The compound is also being evaluated for its potential use as a biocide in various applications, including human hygiene products and food disinfection . Its effectiveness against a broad range of pathogens positions it as a valuable candidate for enhancing safety in these domains.

Case Studies

-

Occupational Exposure Assessment

A study conducted on shipyard painters exposed to ethylene glycol monoethyl ether acetates revealed significant hematological effects, suggesting a need for monitoring and regulation of exposure levels to prevent adverse health outcomes . -

In Vitro Cytotoxicity Analysis

Research utilizing induced pluripotent stem cells demonstrated that glycol ethers, including HEGMPE, elicited cytotoxic responses at high concentrations across different cell types, indicating a universal mode of action that warrants further investigation into safe usage levels .

Summary Table: Biological Activity Overview

| Property | Description |

|---|---|

| Chemical Structure | Clear, colorless liquid; low water solubility |

| Antimicrobial Activity | Effective against Pseudomonas aeruginosa; less effective against Proteus vulgaris |

| Mechanism of Action | Disruption of microbial cell membranes |

| Toxicological Concerns | Associated with granulocytopenia and reproductive toxicity |

| Regulatory Status | Authorized as a preservative in cosmetics (max 1%) |

| Applications | Used in cosmetics, pharmaceuticals, potential biocide applications |

特性

IUPAC Name |

2-[2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O7/c19-6-7-20-8-9-21-10-11-22-12-13-23-14-15-24-16-17-25-18-4-2-1-3-5-18/h1-5,19H,6-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRXVFLSSBNNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOCCOCCOCCOCCOCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。